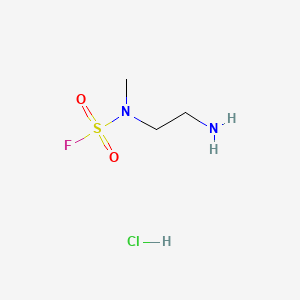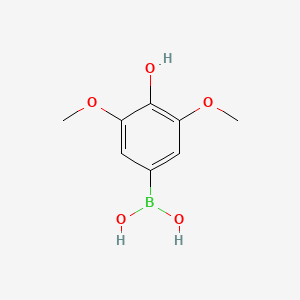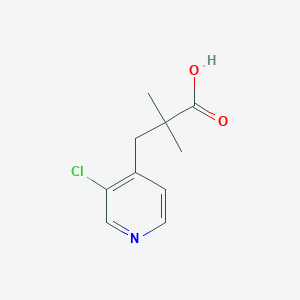![molecular formula C7H9BO4S B13454838 [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid](/img/structure/B13454838.png)
[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a thiophene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid typically involves the reaction of a thiophene derivative with a boron-containing reagent. One common method is the borylation of a thiophene precursor using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid can undergo oxidation to form the corresponding boronic ester or boronate.
Substitution: The boronic acid group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases such as potassium carbonate, solvents like DMF or THF, and oxidizing agents like hydrogen peroxide
Conditions: Mild temperatures (25-80°C), inert atmosphere (nitrogen or argon), and specific pH conditions depending on the reaction
Major Products:
Suzuki-Miyaura Coupling Products: Biaryl compounds or substituted thiophenes.
Oxidation Products: Boronic esters or boronates.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a catalyst or ligand in various organic transformations.
Biology and Medicine:
Drug Development: Used in the synthesis of potential drug candidates due to its ability to form stable carbon-carbon bonds.
Bioconjugation: Employed in the modification of biomolecules for imaging and therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .
Comparison with Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the thiophene ring, which can provide additional electronic properties.
[3-(Methoxycarbonyl)phenyl]boronic Acid: Similar structure but with a phenyl ring instead of a thiophene ring.
[5-(Methoxycarbonyl)-2-methylphenyl]boronic Acid: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness:
Properties
Molecular Formula |
C7H9BO4S |
|---|---|
Molecular Weight |
200.02 g/mol |
IUPAC Name |
(5-methoxycarbonyl-2-methylthiophen-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BO4S/c1-4-5(8(10)11)3-6(13-4)7(9)12-2/h3,10-11H,1-2H3 |
InChI Key |
LYEFMJOUYFSAQA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(SC(=C1)C(=O)OC)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid](/img/structure/B13454757.png)
![methyl[(2S)-2-phenylpropyl]amine hydrochloride](/img/structure/B13454764.png)
![tert-butyl 2H,5H,6H,7H,8H-pyrazolo[3,4-f][1,4]oxazepine-7-carboxylate](/img/structure/B13454767.png)
![{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride](/img/structure/B13454770.png)
![Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13454771.png)
![(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B13454775.png)

![5-Bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13454792.png)
![3-((Benzyloxy)carbonyl)-5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13454796.png)
![(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine](/img/structure/B13454803.png)
![{[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene](/img/structure/B13454807.png)

![2-{2,6-diazaspiro[3.3]heptan-2-yl}-N-methylacetamide dihydrochloride](/img/structure/B13454840.png)

